molecular formula C4H12ClNS2 B1458397 Dithiobutylamin HCl CAS No. 1363376-98-0

Dithiobutylamin HCl

Cat. No. B1458397
M. Wt: 173.7 g/mol
InChI Key: HWWPXJZINVJNBM-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiobutylamin HCl, also known as DTBA HCl, is a commonly used reagent in organic synthesis and analytical chemistry. It is a reducing agent intended as an alternative for DTT in biochemical uses . It was designed to be easily synthesized in non-racemic form, to have a lower pKa (allowing more effective reduction at neutral pH), and to have a low disulfide E°′ reduction potential .


Synthesis Analysis

DTBA was rationally designed and reported in 2012 . It was shown to reduce small molecule disulfides 3-5x faster than DTT and was able to reduce (activate) the cysteine-dependent protease papain 14x faster than DTT . Due to the presence of the primary amine group, removal of DTBA from mixtures after use is simplified and can be achieved using cation exchange resin .


Molecular Structure Analysis

The molecular structure of Dithiobutylamin HCl is represented by the chemical formula C4H11NS2 . The molecular weight of this compound is 173.73 g/mol .


Physical And Chemical Properties Analysis

Dithiobutylamin HCl is a white solid and is soluble in water . Its molecular weight is 173.73 g/mol .

Scientific Research Applications

Electron-Relay Catalysis for Disulfide Bond Reduction

Dithiobutylamine immobilized on a resin has been utilized as an effective reagent for the reduction of disulfide bonds in proteins. Its efficiency is significantly enhanced when used alongside a soluble strained cyclic disulfide or mixed diselenide, serving as an electron-relay from the resin to the protein. This method presents a superior alternative to traditional soluble reducing agents, offering distinct advantages in the reduction process (Lukesh, VanVeller, & Raines, 2013).

Superior Disulfide-Reducing Agent from Aspartic Acid

Dithiobutylamine (DTBA), synthesized from L-aspartic acid, has been identified as a superior reagent for reducing disulfide bonds in aqueous solutions. DTBA showcases faster reduction of disulfide bonds in both small molecules and proteins compared to Dithiothreitol (DTT), owing to its lower thiol pKa values and the ability for easy conjugation due to its amino group. This makes DTBA an advantageous choice for disulfide bond reduction in biological research (Lukesh, Palte, & Raines, 2012).

Metal Coordination Properties

Research into the acid-base and metal-binding abilities of DTBA revealed its potent coordination properties with metal ions such as Zn(II), Cd(II), Ni(II), Co(II), and Cu(I). DTBA forms specific and stable complexes with these ions, surpassing the commonly used disulfide reducing agent DTT in stability. This high affinity for metal ions underscores DTBA's potential as an investigative tool in metalloprotein studies, despite its reduced protective properties as a thiol protectant in the presence of metal ions (Adamczyk, Bal, & Krężel, 2015).

Embryo Development Enhancement in ICSI

In veterinary research, pretreatment of bovine sperm with DTBA has shown significant improvements in embryo development following intracytoplasmic sperm injection (ICSI). DTBA enhances the efficacy of blastocyst production in cows, presenting a notable advantage over DTT treatment. This application highlights DTBA's potential in reproductive technologies and embryo development studies (Suttirojpattana et al., 2016).

Advanced Material Development for Biomedical Applications

Dithiobutylamine has also found applications in the development of advanced materials for biomedical use. For instance, its incorporation into hydrogels for protein and cell delivery showcases its versatility. Redox and pH dual-responsive injectable hyaluronan hydrogels, modified with DTBA, demonstrate improved shape-recovery, self-healing properties, and controlled release capabilities. Such materials are promising for various biomedical applications, including drug delivery and tissue engineering (Xu et al., 2020).

properties

IUPAC Name

(2S)-2-aminobutane-1,4-dithiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWPXJZINVJNBM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dithiobutylamin HCl

CAS RN

1363376-98-0
Record name 1363376-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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